molecular formula C11H12F3NO2 B7900254 2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester

2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester

Cat. No.: B7900254
M. Wt: 247.21 g/mol
InChI Key: HUUFPJGOGBHXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a trifluorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester typically involves the reaction of 2,3,6-trifluorobenzaldehyde with glycine ethyl ester in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The trifluorophenyl group can be reduced to form non-fluorinated phenyl derivatives.

    Substitution: The ethyl ester group can be substituted with other ester groups or converted to carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Acidic or basic conditions can facilitate ester substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, non-fluorinated phenyl derivatives, and various ester or carboxylic acid derivatives.

Scientific Research Applications

2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,3,5-trifluoro-phenyl)-propionic acid
  • 2-Amino-3-(2,4,6-trifluoro-phenyl)-propionic acid
  • 2-Amino-3-(2,3,4-trifluoro-phenyl)-propionic acid

Uniqueness

2-Amino-3-(2,3,6-trifluoro-phenyl)-propionic acid ethyl ester is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also distinguishes it from other similar compounds, potentially affecting its solubility and stability.

Properties

IUPAC Name

ethyl 2-amino-3-(2,3,6-trifluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-2-17-11(16)9(15)5-6-7(12)3-4-8(13)10(6)14/h3-4,9H,2,5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUFPJGOGBHXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC(=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.